2-(2,3-Difluorophenyl)propanenitrile
Description
2-(2,3-Difluorophenyl)propanenitrile is a fluorinated aromatic nitrile compound characterized by a propanenitrile backbone substituted with a 2,3-difluorophenyl group. For instance, the 2,3-difluorophenyl moiety is incorporated into complex molecules such as Goxalapladib (C40H39F5N4O3), a therapeutic agent for atherosclerosis, where it likely enhances metabolic stability and target binding through fluorine’s electron-withdrawing effects . The nitrile group in such compounds often serves as a versatile synthetic intermediate, enabling further functionalization via hydrolysis or cyclization reactions .
Properties
Molecular Formula |
C9H7F2N |
|---|---|
Molecular Weight |
167.15 g/mol |
IUPAC Name |
2-(2,3-difluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H7F2N/c1-6(5-12)7-3-2-4-8(10)9(7)11/h2-4,6H,1H3 |
InChI Key |
NCQUUMLRRPUAQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)C1=C(C(=CC=C1)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Electronic and Steric Effects
- Fluorination: The 2,3-difluorophenyl group in the target compound introduces strong electron-withdrawing effects, increasing electrophilicity at the nitrile group compared to non-fluorinated analogs like 2,3-diphenylpropanenitrile. This enhances reactivity in nucleophilic addition reactions .
- Lipophilicity: Fluorine atoms elevate logP values, improving membrane permeability and bioavailability relative to non-fluorinated counterparts. For example, Goxalapladib’s difluorophenyl moiety contributes to its prolonged half-life in vivo .
Pharmaceutical Relevance
- Synthetic Utility : The nitrile group in this compound is a critical handle for constructing heterocyclic systems, as seen in the benzodiazepine derivative (T3D3056, C19H14ClF2N3O2) .
- Therapeutic Derivatives : In Goxalapladib, the 2,3-difluorophenyl group is part of a larger scaffold that optimizes binding to lipoprotein-associated phospholipase A2 (Lp-PLA2), a target in atherosclerosis .
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